[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
Overview
Description
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine: is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is a useful research chemical, often employed in various scientific studies due to its unique structural properties.
Preparation Methods
The synthesis of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine typically involves the reaction of 2,6-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using in the presence of a to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile.
Scientific Research Applications
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorophenyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar compounds to [1-(2,6-Difluorophenyl)cyclopentyl]methanamine include:
[1-(2,6-Difluorophenyl)cyclopentyl]methanol: Differing by the presence of a hydroxyl group instead of an amine.
[1-(2,6-Difluorophenyl)cyclopentyl]methane: Lacking the amine group entirely.
[1-(2,6-Difluorophenyl)cyclopentyl]methylamine: Featuring a methyl group attached to the amine.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
[1-(2,6-difluorophenyl)cyclopentyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMVQGTXUIMFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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